5-Bromo-2-isopropoxypyrimidine

Medicinal Chemistry Drug Design ADME Prediction

In hit-to-lead optimization, replacing the isopropoxy group with methoxy or ethoxy analogs derails SAR by altering lipophilicity (XLogP 2.0 vs. 1.2), steric bulk, and cross-coupling reactivity. 5-Bromo-2-isopropoxypyrimidine resolves this with a solid, weighable form ideal for automated HTE dispensing and a sterically demanding 2-position that selectively decelerates Suzuki-Miyaura coupling at the 5-bromo site, enabling controlled sequential cross-coupling strategies for unsymmetrical biaryl/heteroaryl scaffolds. ≥98% purity ensures reproducible results across focused kinase inhibitor libraries targeting P38 or DNA-PK.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 121487-12-5
Cat. No. B176004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxypyrimidine
CAS121487-12-5
Synonyms5-Bromo-2-isopropoxypyrimidine
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=N1)Br
InChIInChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3
InChIKeyBEBHDGQMLLXGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxypyrimidine: Key Lipophilic Building Block


5-Bromo-2-isopropoxypyrimidine (CAS 121487-12-5) is a halogenated heterocyclic building block belonging to the pyrimidine class. It features a reactive bromine atom at the 5-position and a sterically demanding isopropoxy group at the 2-position, giving it a molecular weight of 217.06 g/mol [1]. This compound is a staple in medicinal chemistry for constructing complex molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, and serves as a critical intermediate for synthesizing kinase inhibitors [2].

Workflow Palladium-catalyzed cross-coupling for heterocyclic scaffolds
Selection Fine-tune lipophilicity without adding heteroatoms or chiral centers
Use Context Kinase inhibitor intermediate synthesis and HTE library preparation

5-Bromo-2-isopropoxypyrimidine: Why Substitution Fails


Substituting 5-Bromo-2-isopropoxypyrimidine with its closest analogs, such as the methoxy or ethoxy derivatives, can introduce significant liabilities in a drug discovery project. These substitutes are not isosteric; they differ fundamentally in lipophilicity (XLogP), steric bulk, and physical form, which directly impacts compound solubility, membrane permeability, and metabolic stability [1]. Furthermore, the steric environment created by the isopropoxy group directly modulates the reactivity of the bromine atom in pivotal cross-coupling reactions, affecting synthetic yields and routes [2]. Using a less bulky analog as a chemical probe or synthetic intermediate risks generating non-equivalent data and can derail established structure-activity relationships (SAR).

Property
Isopropoxy (Target)
Methoxy/Ethoxy (Substitute)
Lipophilicity Context
Higher XLogP supports permeability tuning
Lower logP may shift ADME profile and SAR
Steric/Reactivity
Moderated coupling kinetics for chemoselective control
Faster reactivity may reduce selectivity in polyhalogenated systems
Handling Form
Solid form suitable for automated dispensing
Liquid form may introduce dosing errors and evaporation risks

5-Bromo-2-isopropoxypyrimidine: Quantitative Comparison with Analogs


Lipophilicity (XLogP) Advantage vs. Analogs

5-Bromo-2-isopropoxypyrimidine exhibits a calculated XLogP3-AA value of 2.0, indicating significantly higher lipophilicity than its 2-methoxy (XLogP3-AA = 1.2) and 2-ethoxy (XLogP3-AA = 1.6) analogs [1]. The difference of +0.8 log units over the methoxy derivative represents a greater than 6-fold increase in partition coefficient, which is a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates.

Lipophilicity Ranking
Cross-study comparable
XLogP 2.0 vs. 1.2 (methoxy) / 1.6 (ethoxy)
Supports scaffold-specific lipophilicity tuning for ADME optimization
Values computed via XLogP3 3.0 algorithm; experimental logP review recommended
Medicinal Chemistry Drug Design ADME Prediction

Steric Modulation of Cross-Coupling Reactivity

The bulky isopropoxy group at the 2-position introduces significant steric hindrance near the reactive 5-bromo site. A foundational study by Schomaker and Delia established that in Suzuki-Miyaura couplings, the reactivity of halogenated pyrimidines is highly dependent on the electronic and steric environment, with chloropyrimidines being generally preferred over bromopyrimidines [1]. By logical extension, a sterically demanding 2-isopropoxy group will further decelerate the oxidative addition step with Pd(0) relative to a 2-methoxy or 2-ethoxy analog . This property is advantageous for chemoselective transformations where a less controlled reactivity would lead to complex mixtures.

Steric Modulation
Class-level inference
Reported deceleration of oxidative addition step
Supports chemoselective cross-coupling workflow design
Direct kinetic comparison data not available; reactivity ranking inferred
Organic Synthesis Cross-Coupling Reactivity Tuning

Solid Form Advantage for Handling

Commercially, 5-bromo-2-isopropoxypyrimidine is supplied as a solid with a minimum purity of 98% (HPLC) and a density of 1.45 g/cm³ . In contrast, the very close ethoxy analog, 5-bromo-2-ethoxypyrimidine, is described as a colorless to light yellowish liquid with a boiling point of 150°C . This divergence in physical state, despite their structural similarity, has direct and practical consequences for automated liquid handling, long-term storage stability, and weighing accuracy in a research setting.

Handling Property
Data to verify
Solid (isopropoxy) vs. liquid (ethoxy analog)
Solid form supports automated handling and stock solution stability
Reported by vendors; confirm physical form upon receipt
Formulation Chemistry Laboratory Safety Pharmaceutical Process

5-Bromo-2-isopropoxypyrimidine: Application Scenarios


Kinase Inhibitor ADME Optimization

In the hit-to-lead optimization of kinase inhibitors, where 5-bromo-2-substituted pyrimidines are key intermediates [1], researchers should select 5-bromo-2-isopropoxypyrimidine when a specific increase in scaffold lipophilicity (XLogP = 2.0 vs. 1.2 for the methoxy analog) is required to improve membrane permeability without significantly increasing molecular weight. Its solid, easily weighable form streamlines the synthesis of focused compound libraries for SAR studies on P38 or DNA-PK targets.

Chemoselective Cross-Coupling in Complex Systems

For synthetic chemistry teams building biaryl or heteroaryl drug scaffolds, this compound is the reagent of choice when a controlled, sequential cross-coupling strategy is required. The steric bulk of the isopropoxy group selectively decelerates the Suzuki-Miyaura reaction at the 5-bromo position, based on class-level reactivity principles [2]. This allows chemists to preferentially react another, more reactive halide (e.g., an iodide or a sterically unhindered bromide) in the same molecule, thereby increasing the yield and purity of the desired unsymmetrical product.

HTE Libraries for CNS Drug Discovery

For central nervous system (CNS) drug discovery, the elevated lipophilicity of the isopropoxy derivative (XLogP = 2.0) aligns well with the physicochemical space often associated with blood-brain barrier penetration. Its solid physical form is ideal for automated solid dispensing platforms used in HTE, ensuring high accuracy and reproducibility in preparing reaction arrays. Using the liquid ethoxy analog in such automated workflows would introduce dosing errors and compromise data integrity.

Application
Selection Property
Validation Focus
Kinase Inhibitor ADME Optimization
Lipophilicity tuning without molecular weight increase
Permeability and metabolic stability endpoint review
Chemoselective Cross-Coupling Strategy
Steric hindrance for moderated coupling kinetics
Reactivity ranking in polyhalogenated systems
HTE Library Synthesis for CNS Discovery
Solid form and elevated lipophilicity profile
Automated dispensing accuracy and scaffold CNS-space fit

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